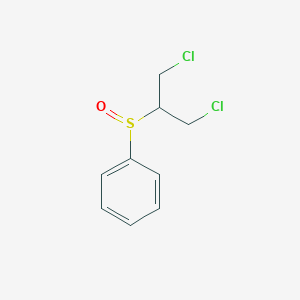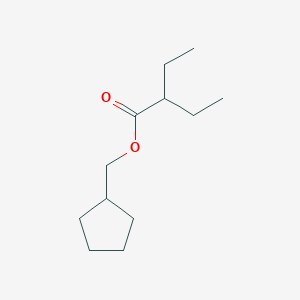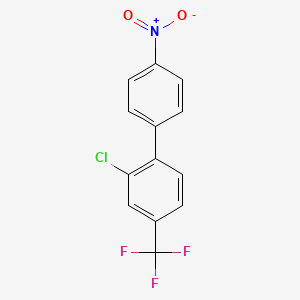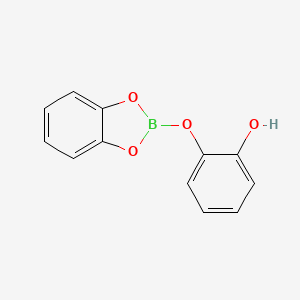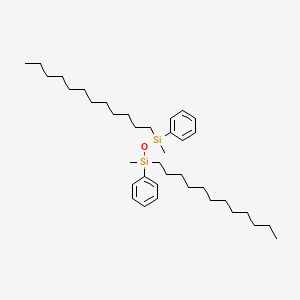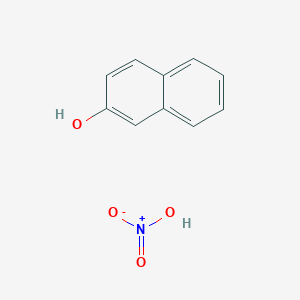
Naphthalen-2-ol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-ol, also known as 2-naphthol or beta-naphthol, is an organic compound with the molecular formula C10H8O. It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position. This compound is known for its electron-rich aromatic framework, which allows it to participate in various organic reactions. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in nitration reactions and as an oxidizing agent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-2-ol can be synthesized through several methods. One common method involves the sulfonation of naphthalene followed by hydrolysis. Another method is the Bucherer reaction, where naphthalene is treated with sodium bisulfite and sodium hydroxide, followed by oxidation with air or oxygen to yield naphthalen-2-ol .
Industrial Production Methods
Industrial production of naphthalen-2-ol typically involves the distillation and fractionation of petroleum or coal tar. The naphthalene obtained from these sources is then subjected to sulfonation and hydrolysis to produce naphthalen-2-ol .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: Naphthalen-2-ol can be oxidized to form 1,2-naphthoquinone.
Reduction: Reduction of naphthalen-2-ol can yield 2-naphthalenethiol.
Substitution: Naphthalen-2-ol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,2-naphthoquinone
Reduction: 2-naphthalenethiol
Substitution: Nitro-naphthalenes, halogenated naphthalenes, and sulfonated naphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalen-2-ol and its derivatives involves various molecular targets and pathways. For example, naphthalen-2-ol can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-ol can be compared with other similar compounds, such as phenol and 1-naphthol:
Phenol: Phenol has a hydroxyl group attached to a single benzene ring, whereas naphthalen-2-ol has a hydroxyl group attached to a naphthalene ring system.
1-Naphthol: 1-Naphthol has the hydroxyl group at the 1-position of the naphthalene ring, while naphthalen-2-ol has it at the 2-position.
Similar Compounds
- Phenol
- 1-Naphthol
- 2-Naphthalenethiol
- 1,2-Naphthoquinone
- 2-Naphthylamine
Naphthalen-2-ol stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
91701-02-9 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
naphthalen-2-ol;nitric acid |
InChI |
InChI=1S/C10H8O.HNO3/c11-10-6-5-8-3-1-2-4-9(8)7-10;2-1(3)4/h1-7,11H;(H,2,3,4) |
InChI-Schlüssel |
XOFZXYXRCBQHPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





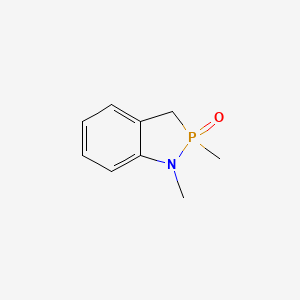
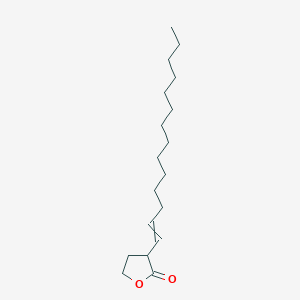
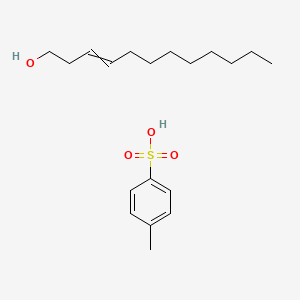
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
